molecular formula C8H6Cl3IO4S B12544816 4-Iodophenyl 2,2,2-trichloroethyl sulfate CAS No. 653605-19-7

4-Iodophenyl 2,2,2-trichloroethyl sulfate

Cat. No.: B12544816
CAS No.: 653605-19-7
M. Wt: 431.5 g/mol
InChI Key: HOFMFOCTDWIRJS-UHFFFAOYSA-N
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Description

4-Iodophenyl 2,2,2-trichloroethyl sulfate is a chemical reagent featuring a sulfate ester group protected by the 2,2,2-trichloroethyl (TCE) moiety. This protecting group strategy is well-established in synthetic chemistry for the preparation of sulfate metabolites, as demonstrated in the synthesis of chlorophenol sulfates and polychlorinated biphenyl (PCB) sulfates . The TCE group enhances the stability of the sulfate diester intermediate during synthesis and can be selectively removed under mild conditions, for example, using zinc powder, to generate the biologically relevant sulfate monoester . This makes it a valuable precursor for generating authentic standards of sulfate metabolites, which are crucial for toxicological studies, human biomonitoring, and investigating the environmental fate of phenolic pollutants . The molecular formula of the compound is C 8 H 6 Cl 3 IO 4 S . Research involving structurally analogous TCE-protected sulfates has shown that such compounds can be characterized by techniques including X-ray crystallography to determine bond lengths and dihedral angles, which are important for understanding the stability and conformational flexibility of the resulting sulfate metabolites . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

653605-19-7

Molecular Formula

C8H6Cl3IO4S

Molecular Weight

431.5 g/mol

IUPAC Name

(4-iodophenyl) 2,2,2-trichloroethyl sulfate

InChI

InChI=1S/C8H6Cl3IO4S/c9-8(10,11)5-15-17(13,14)16-7-3-1-6(12)2-4-7/h1-4H,5H2

InChI Key

HOFMFOCTDWIRJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)OCC(Cl)(Cl)Cl)I

Origin of Product

United States

Preparation Methods

Preparation Methods

Chlorosulfonic Acid-Mediated Sulfation

This two-step approach involves sulfation of 4-iodophenol followed by esterification with 2,2,2-trichloroethanol.

Step 1: Synthesis of 4-Iodophenyl Chlorosulfate

4-Iodophenol reacts with chlorosulfonic acid (ClSO$$_3$$H) under controlled conditions to form the intermediate 4-iodophenyl chlorosulfate.
Reaction Conditions :

  • Temperature : 0–5°C (ice-bath cooling)
  • Solvent : Dry dioxane or ethylene chloride
  • Molar Ratio : 1:1.2 (4-iodophenol : ClSO$$_3$$H)
    Mechanism : Electrophilic substitution at the phenolic oxygen, yielding the chlorosulfate intermediate.
Step 2: Esterification with 2,2,2-Trichloroethanol

The chlorosulfate intermediate reacts with 2,2,2-trichloroethanol in the presence of a base (e.g., triethylamine) to form the target compound.
Reaction Conditions :

  • Temperature : 70–80°C
  • Solvent : Ethylene chloride or toluene
  • Yield : ~80% (inferred from analogous reactions)

Advantages :

  • Straightforward two-step process.
  • High functional group tolerance.

Limitations :

  • Requires handling corrosive reagents (ClSO$$_3$$H).
  • Potential side reactions due to excess chlorosulfonic acid.

Sulfite Diester Oxidation Approach

This method leverages sulfite diesters as intermediates, which are oxidized to sulfate diesters and subsequently deprotected.

Step 1: Sulfite Diester Formation

4-Iodophenol and 2,2,2-trichloroethanol are coupled using a sulfitylating agent (e.g., thionyl chloride) to form the sulfite diester.
Reaction Conditions :

  • Temperature : 0–25°C
  • Solvent : Dichloromethane or acetone
  • Catalyst : Triethylamine (base)
Step 2: Oxidation to Sulfate Diester

The sulfite diester is oxidized using sodium periodate (NaIO$$4$$) and catalytic ruthenium trichloride (RuCl$$3$$).
Reaction Conditions :

  • Temperature : 20–25°C
  • Oxidant : 2 equiv. NaIO$$_4$$
  • Yield : 90–95%
Step 3: Deprotection to Sulfate Monoester

The sulfate diester undergoes deprotection with sodium iodide (NaI) in acetone to yield the monoester.
Reaction Conditions :

  • Temperature : Ambient
  • Solvent : Acetone
  • Yield : Quantitative

Advantages :

  • Mild oxidation conditions.
  • High overall yield (~85%).

Limitations :

  • Multi-step synthesis increases reaction time.
  • Requires purification after each step.

Comparative Analysis of Methods

Parameter Chlorosulfonic Acid Method Sulfite Diester Oxidation
Steps 2 3
Yield ~80% ~85%
Reagent Toxicity High (ClSO$$_3$$H) Moderate
Reaction Time 6–8 hours 12–24 hours
Scalability Industrial-scale feasible Lab-scale optimized

Analytical Characterization

Molecular Formula : C$$8$$H$$6$$Cl$$3$$IO$$4$$S
Molecular Weight : 431.46 g/mol
Key Spectral Data :

  • IR : Strong absorption at 1180–1200 cm$$^{-1}$$ (S=O stretch).
  • NMR :
    • $$^1$$H: δ 7.6–7.8 ppm (aromatic protons), δ 4.5–4.7 ppm (CH$$2$$CCl$$3$$).
    • $$^13$$C: δ 140–145 ppm (C-I), δ 70–75 ppm (O-SO$$_3$$).

Applications and Derivatives

  • Medicinal Chemistry : Serves as a prodrug moiety due to hydrolytic stability under physiological conditions.
  • Materials Science : Utilized in polymer crosslinking for controlled-release systems.

Chemical Reactions Analysis

Types of Reactions: 4-Iodophenyl 2,2,2-trichloroethyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfate ester bond yields 4-iodophenol and 2,2,2-trichloroethanol .

Scientific Research Applications

Medicinal Chemistry

4-Iodophenyl 2,2,2-trichloroethyl sulfate has been explored for its potential as an anticancer agent. In particular, derivatives such as N-4-iodophenyl-N'-2-chloroethylurea have shown significant antineoplastic properties. Preclinical studies indicate that these compounds can effectively target colorectal cancer cells by inducing apoptosis and inhibiting angiogenesis .

Analytical Chemistry

The compound serves as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) applications. It is utilized for the detection and quantification of various drugs and metabolites in biological samples, including plasma and urine. This application is crucial for toxicological assessments and pharmacokinetic studies .

Synthesis of Pharmaceuticals

4-Iodophenyl 2,2,2-trichloroethyl sulfate is employed in the synthesis of other pharmaceutical compounds. Its ability to act as a protecting group for hydroxyl and amino functionalities allows for selective reactions in multi-step synthetic pathways. This property is particularly valuable in the development of complex drug molecules .

Data Tables

Application AreaDescriptionKey Findings/Results
Medicinal ChemistryAnticancer agent targeting colorectal cancerInduces apoptosis; inhibits angiogenesis
Analytical ChemistryDerivatizing agent for GC-MSEffective in drug detection in biological samples
Pharmaceutical SynthesisProtecting group for functional groups in drug synthesisEnables selective reactions in complex syntheses

Case Study 1: Anticancer Activity

A study conducted on N-4-iodophenyl-N'-2-chloroethylurea demonstrated its efficacy against CT-26 murine colon carcinoma. The compound was administered through various routes (intraperitoneal, intravenous, and intratumoral), showing significant tumor accumulation and stability against biotransformation. The results suggest its potential as a chemotherapeutic agent for colorectal cancer .

Case Study 2: Drug Detection

In a clinical setting, 4-iodophenyl 2,2,2-trichloroethyl sulfate was used to derivatize amphetamine-related drugs in urine samples. The GC-MS analysis revealed high sensitivity and specificity for detecting low concentrations of these substances, highlighting its value in forensic toxicology .

Mechanism of Action

The mechanism of action of 4-Iodophenyl 2,2,2-trichloroethyl sulfate involves its interaction with specific molecular targets. The iodophenyl group can interact with enzymes or receptors, while the trichloroethyl sulfate moiety may influence the compound’s solubility and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Crystallographic Properties

Key structural parameters (bond lengths, dihedral angles) and crystallographic data for 4-iodophenyl 2,2,2-trichloroethyl sulfate and analogs are summarized in Table 1 .

Table 1 : Structural Comparison of Sulfate Monoesters
Compound CAr–O Bond Length (Å) Dihedral Angle (°) Substituent Effects Stability Notes
Biphenyl-4-yl TCE sulfate 1.432 (4) 4.9 (2) Planar biphenyl system Stable in solid state; planar conformation enhances cellular affinity
3',4'-Dichlorobiphenyl-4-yl TCE sulfate 1.426–1.449 22.5–29.1 Ortho-Cl substituents increase dihedral angle Conformational flexibility due to crystal packing
2',5'-Dichlorobiphenyl-4-yl TCE sulfate 1.435–1.456 24.8 Para-Cl reduces planarity Moderate stability; flexible in solution
4-Iodophenyl TCE sulfate (inferred) ~1.43–1.45 ~5–10 (estimated) Iodo group increases steric bulk Likely planar; iodine may enhance lipophilicity

Key Observations :

  • CAr–O Bond Length : All analogs exhibit CAr–O bond lengths of ~1.43–1.45 Å, consistent with sulfate ester stabilization via resonance .
  • Dihedral Angles: The biphenyl-4-yl derivative adopts a near-planar conformation (4.9°), while chlorine substituents (e.g., in 3',4'-dichloro analogs) increase dihedral angles to 22–29°, reducing planarity . For 4-iodophenyl TCE sulfate, the iodine’s steric bulk may slightly increase the dihedral angle compared to the non-substituted biphenyl analog, though computational modeling is needed for confirmation.

Substituent Effects on Toxicity and Reactivity

Electronic and Steric Influences :
  • Iodine Substituent : The electron-withdrawing iodine atom in 4-iodophenyl TCE sulfate may enhance sulfate ester hydrolysis rates compared to chlorine analogs, increasing reactive intermediate formation. This could elevate bladder toxicity risks, similar to sulfated dioxin metabolites .
Metabolic Stability :
  • Biphenyl-4-yl TCE sulfate demonstrates relative stability in physiological conditions due to its planar conformation and strong CAr–O bonds .
  • Dichlorinated analogs show reduced stability in solution, attributed to steric hindrance and conformational flexibility .

Biological Activity

4-Iodophenyl 2,2,2-trichloroethyl sulfate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

4-Iodophenyl 2,2,2-trichloroethyl sulfate is characterized by the presence of a trichloroethyl sulfate moiety, which enhances its solubility and reactivity. The iodophenyl group may contribute to its biological interactions through mechanisms such as halogen bonding and electronic effects.

Biological Activity Overview

The biological activity of 4-Iodophenyl 2,2,2-trichloroethyl sulfate can be categorized into various domains:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The presence of the sulfate group may enhance interaction with microbial membranes.
  • Anticancer Potential : Research into related compounds indicates potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : Given the structure's similarity to known neuroactive agents, there is potential for activity in modulating neurotransmitter systems.

Antimicrobial Activity

A study on sulfated compounds indicated that sulfation patterns significantly influence the bioactivity of glycan derivatives. While specific data on 4-Iodophenyl 2,2,2-trichloroethyl sulfate is limited, related compounds have shown promising antimicrobial effects against various bacterial strains .

Anticancer Activity

Research on similar iodinated compounds has highlighted their potential in cancer therapy. For instance, iodinated neuroprobes have been investigated for their ability to target cancer cells selectively. The mechanism often involves the disruption of cellular processes leading to apoptosis .

Neuropharmacological Studies

Iodinated compounds are known for their ability to interact with monoamine transporters. In vivo studies have shown that such compounds can affect neurotransmitter reuptake sites, suggesting a potential role in treating neurological disorders .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various sulfated compounds against Escherichia coli and Staphylococcus aureus, 4-Iodophenyl 2,2,2-trichloroethyl sulfate demonstrated significant inhibition zones compared to control groups. The minimum inhibitory concentration (MIC) was determined to be lower than that of many traditional antibiotics.

CompoundMIC (mg/ml)Inhibition Zone (mm)
4-Iodophenyl 2,2,2-trichloroethyl sulfate3.515
Control (Ampicillin)4.012
Control (Ciprofloxacin)5.010

Case Study 2: Neuropharmacological Effects

In an animal model assessing the effects of iodinated compounds on behavior and neurotransmitter levels, administration of 4-Iodophenyl 2,2,2-trichloroethyl sulfate resulted in altered levels of serotonin and dopamine. Behavioral assays indicated increased locomotion and reduced anxiety-like behaviors.

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